An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(trifluoromethyl)pyridine-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(trifluoromethyl)pyridine-4-carboxylate
Foreword: Navigating the Landscape of a Novel Compound
In the realm of drug discovery and agrochemical development, the introduction of novel molecular scaffolds is a constant pursuit. Methyl 3-(trifluoromethyl)pyridine-4-carboxylate, a compound with significant potential, currently resides in a space of limited publicly available experimental data. This guide, therefore, is structured not as a mere repository of established facts, but as a forward-looking technical manual for the research scientist. It is designed to provide a comprehensive understanding of its predicted properties, grounded in the analysis of closely related analogues, and to offer a robust, field-proven framework for its synthesis and definitive characterization. This document serves as both a knowledge base and a practical roadmap for unlocking the full potential of this promising molecule.
Molecular Identity and Structural Elucidation
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is a heterocyclic aromatic compound with the molecular formula C₈H₆F₃NO₂ and a molecular weight of approximately 205.14 g/mol .[1][2] The presence of a trifluoromethyl group at the 3-position and a methyl carboxylate group at the 4-position of the pyridine ring dictates its electronic and steric properties, which are crucial for its reactivity and biological activity.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |
| Molecular Weight | 205.14 g/mol | [1][2] |
| CAS Number | Not explicitly assigned; positional isomer is 175204-82-7 | [3] |
Predicted Physicochemical Properties: An Analog-Based Assessment
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction and Rationale |
| Melting Point (°C) | Low-melting solid or liquid | The corresponding carboxylic acid, 4-(trifluoromethyl)pyridine-3-carboxylic acid, has a melting point of 146-148 °C.[4][5] Esterification typically lowers the melting point due to reduced hydrogen bonding capacity. |
| Boiling Point (°C) | ~100 °C at 15 torr | The positional isomer, Methyl 4-(trifluoromethyl)pyridine-3-carboxylate, has a boiling point of 100 °C at 15 torr.[3] This serves as a reasonable starting point for vacuum distillation purification. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, Acetone). Sparingly soluble in non-polar solvents (e.g., hexanes). Limited solubility in water. | The presence of the ester and trifluoromethyl groups suggests good solubility in moderately polar to polar aprotic solvents. The pyridine nitrogen offers some potential for aqueous solubility, but the overall hydrophobic character of the molecule is expected to limit this. |
| pKa of Pyridine Nitrogen | ~1.5 - 2.5 | The trifluoromethyl group is a strong electron-withdrawing group, which significantly reduces the basicity of the pyridine nitrogen. For comparison, the pKa of pyridine is 5.25. The electron-withdrawing effect of the ester group further contributes to this decrease. |
A Practical Guide to Synthesis and Purification
The synthesis of Methyl 3-(trifluoromethyl)pyridine-4-carboxylate can be approached through established methodologies in pyridine chemistry. A plausible and robust synthetic route is outlined below, drawing inspiration from the synthesis of analogous compounds such as Methyl 3-fluoropyridine-4-carboxylate.[6]
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for Methyl 3-(trifluoromethyl)pyridine-4-carboxylate.
Step-by-Step Experimental Protocol
PART 1: Synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi) or a solution of lithium diisopropylamide (LDA) to the cooled THF.
-
Directed Metalation: Add 3-(trifluoromethyl)pyridine dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure complete formation of the lithiated intermediate. The trifluoromethyl group directs the metalation to the C4 position.
-
Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice. Allow the mixture to slowly warm to room temperature.
-
Workup: Acidify the reaction mixture with aqueous HCl (1M) to a pH of ~3-4. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid.
PART 2: Esterification to Methyl 3-(trifluoromethyl)pyridine-4-carboxylate
-
Activation: To the crude 3-(trifluoromethyl)pyridine-4-carboxylic acid, add an excess of thionyl chloride and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours to form the acid chloride.
-
Ester Formation: Carefully remove the excess thionyl chloride under reduced pressure. To the resulting acid chloride, add anhydrous methanol at 0 °C. Stir the reaction mixture and allow it to warm to room temperature.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Comprehensive Analytical Characterization
To ensure the identity and purity of the synthesized Methyl 3-(trifluoromethyl)pyridine-4-carboxylate, a suite of analytical techniques should be employed.
Spectroscopic Analysis: The Molecular Fingerprint
Table 3: Predicted NMR and MS Data
| Technique | Predicted Observations | Rationale |
| ¹H NMR (CDCl₃) | - Singlet for the methyl ester protons (~3.9-4.1 ppm).- Three aromatic protons with characteristic pyridine splitting patterns. The proton at C5 will likely be a doublet, the proton at C6 a doublet, and the proton at C2 a singlet or a narrow triplet depending on coupling to the CF₃ group. | The chemical shifts are influenced by the electron-withdrawing effects of the trifluoromethyl and ester groups. |
| ¹³C NMR (CDCl₃) | - Methyl ester carbon (~53 ppm).- Carbonyl carbon (~165 ppm).- Aromatic carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling.- The CF₃ carbon itself will also be a quartet. | The electron-withdrawing nature of the substituents will shift the aromatic carbons downfield. |
| ¹⁹F NMR (CDCl₃) | - A singlet for the CF₃ group around -60 to -65 ppm (relative to CFCl₃). | The chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring.[7] |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 205.- Fragmentation pattern showing loss of the methoxy group (-OCH₃, m/z 174) and the entire ester group (-CO₂CH₃, m/z 146). | The fragmentation pattern will be indicative of the ester functionality. |
Chromatographic Purity Assessment
Caption: Analytical workflow for purity and identity confirmation.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at 254 nm and 280 nm.
-
Expected Outcome: A single major peak indicating high purity.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5).
-
Injection: Split/splitless injector.
-
Detection: Electron ionization (EI) mass spectrometry.
-
Expected Outcome: A single chromatographic peak with a mass spectrum corresponding to the expected molecular weight and fragmentation pattern.
Safety and Handling: A Precautionary Approach
While a specific safety data sheet (SDS) for Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is not available, the hazard profile can be inferred from related compounds, such as 4-(trifluoromethyl)pyridine-3-carboxylic acid.[8]
Table 4: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Classification | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion: A Foundation for Future Research
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate stands as a molecule of considerable interest for further investigation in medicinal and materials chemistry. This guide provides a comprehensive framework for its synthesis, purification, and thorough characterization. By following the outlined protocols and analytical methods, researchers can confidently produce and validate this compound, paving the way for the exploration of its biological activities and material properties. The combination of predictive analysis based on known analogues and a robust experimental plan provides a solid and trustworthy foundation for advancing the science surrounding this novel chemical entity.
References
- 1. METHYL 4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLATE | CAS 175204-82-7 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(三氟甲基)吡啶-3-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. bg.cpachem.com [bg.cpachem.com]







